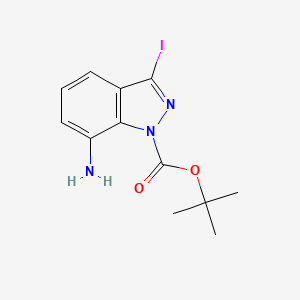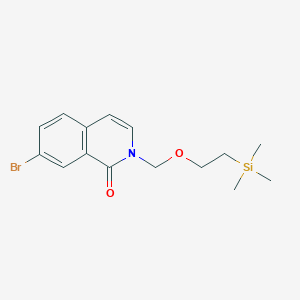![molecular formula C11H17N3O2 B1446365 5-Boc-3-甲基-4,6-二氢-1H-吡咯并[3,4-C]吡唑 CAS No. 951127-35-8](/img/structure/B1446365.png)
5-Boc-3-甲基-4,6-二氢-1H-吡咯并[3,4-C]吡唑
描述
5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole is a type of pyrrolopyrazole compound . Its CAS Number is 951127-35-8 and its linear formula is C11H17N3O2 .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The molecular formula of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole is C11H17N3O2 . The molecular weight is 223.27 g/mol.Physical And Chemical Properties Analysis
The physical form of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole is a white to yellow solid . It should be stored in a refrigerator .科学研究应用
医药研究:镇痛和镇静剂
吡咯并[3,4-c]吡唑骨架,该化合物属于此类化合物,已被广泛研究其在医药领域的应用潜力。具体而言,该化合物的衍生物已被研究其镇痛和镇静特性。 这使其成为开发新型疼痛管理和镇静药物的宝贵候选者 .
抗糖尿病药物开发
研究表明,吡咯并[3,4-c]吡唑衍生物具有良好的抗糖尿病活性。 该化合物可作为合成新型抗糖尿病药物的起点,有助于为管理糖尿病提供更多治疗选择 .
抗分枝杆菌应用
吡咯并[3,4-c]吡唑衍生物的抗分枝杆菌特性已被认可,表明它们可能有效对抗分枝杆菌感染。 这与治疗结核病等疾病尤其相关,结核病仍然是全球重大的健康挑战 .
抗病毒研究
具有吡咯并[3,4-c]吡唑核心结构的化合物已显示出显著的抗病毒活性。 这使其成为开发新型抗病毒药物的合适候选者,这对于对抗病毒感染至关重要,包括新出现和重新出现的病毒 .
抗肿瘤和抗癌研究
吡咯并[3,4-c]吡唑衍生物的抗肿瘤和抗癌活性已得到充分证明。 这些化合物可能在合成新型抗癌药物中发挥作用,为癌症治疗提供潜在的治疗益处 .
化学合成:铃木偶联
在化学合成领域,该化合物可用作铃木偶联反应中的试剂。 这是合成复杂有机化合物(包括药物和聚合物)的关键反应 .
安全和危害
未来方向
The future directions of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole and similar compounds are likely to continue to focus on their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their increasing popularity in several fields of science suggests that they will continue to be the focus of many techniques .
作用机制
Target of Action
Similar compounds have been known to target enzymes like dipeptidyl peptidase 4 (dpp-4) .
Mode of Action
Pyrazoles, the core structure of this compound, are known to form pyrazolium ions when they react with H+ ions . This facilitates an electrophilic attack at carbon-3 .
Biochemical Pathways
Pyrazole derivatives are known to be involved in nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-h shift .
Result of Action
Similar compounds have shown antipromastigote activity .
Action Environment
It’s known that pyrazole-based self-aggregates can be detected in the gas-phase .
生化分析
Biochemical Properties
5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole plays a role in biochemical reactions as an intermediate in the synthesis of other compounds. It interacts with enzymes such as dipeptidyl peptidase 4 (DPP-4), which is involved in the regulation of glucose metabolism . The nature of these interactions involves binding to the active site of the enzyme, potentially inhibiting its activity. This inhibition can lead to increased levels of incretin hormones, which in turn enhance insulin secretion and lower blood glucose levels.
Cellular Effects
The effects of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole on various types of cells include modulation of cell signaling pathways, gene expression, and cellular metabolism. By inhibiting dipeptidyl peptidase 4, this compound can influence the signaling pathways related to glucose homeostasis. Additionally, it may affect the expression of genes involved in insulin secretion and glucose uptake, thereby impacting cellular metabolism and energy balance .
Molecular Mechanism
At the molecular level, 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole exerts its effects through binding interactions with dipeptidyl peptidase 4. This binding inhibits the enzyme’s activity, leading to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1). The elevated levels of these hormones enhance insulin secretion and reduce blood glucose levels. Additionally, the compound may influence other molecular targets involved in glucose metabolism and insulin signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole may change over time due to its stability and degradation. Studies have shown that the compound is relatively stable when stored at low temperatures (0-8°C), but it may degrade over extended periods . Long-term effects on cellular function observed in in vitro and in vivo studies include sustained inhibition of dipeptidyl peptidase 4 activity and prolonged enhancement of insulin secretion .
Dosage Effects in Animal Models
The effects of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits dipeptidyl peptidase 4 activity and enhances insulin secretion without significant adverse effects. At higher doses, toxic effects such as hypoglycemia and gastrointestinal disturbances may be observed . Threshold effects include a dose-dependent increase in insulin secretion and glucose uptake, with a plateau effect at higher concentrations.
Metabolic Pathways
5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole is involved in metabolic pathways related to glucose metabolism. It interacts with enzymes such as dipeptidyl peptidase 4 and influences the levels of incretin hormones. These interactions affect metabolic flux and metabolite levels, leading to enhanced insulin secretion and improved glucose homeostasis .
Transport and Distribution
Within cells and tissues, 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target tissues, where it can exert its inhibitory effects on dipeptidyl peptidase 4. The compound’s distribution may also be influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole is primarily within the cytoplasm, where it interacts with dipeptidyl peptidase 4. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action. The activity and function of the compound are influenced by its localization, as it needs to be in proximity to its molecular targets to exert its inhibitory effects .
属性
IUPAC Name |
tert-butyl 3-methyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7-8-5-14(6-9(8)13-12-7)10(15)16-11(2,3)4/h5-6H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAXHLTUZGFIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CN(CC2=NN1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951127-35-8 | |
| Record name | 5-BOC-3-METHYL-4,6-DIHYDRO-1H-PYRROLO[3,4-C]PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446285.png)

![(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1446287.png)






![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1446301.png)
![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1446302.png)
